Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-
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Overview
Description
Synthesis Analysis
The synthesis of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- could potentially involve the substitution reactions on a thiophene ring . These reactions could be nucleophilic, electrophilic, or radical, and the choice of method would depend on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- can be found in various chemical databases . The compound has the molecular formula C10H7FOS .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- can be found in chemical databases . These databases typically provide information on properties such as density, melting point, boiling point, and molecular weight .Mechanism of Action
The mechanism of action of ethanone is not fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure, leading to changes in their activity. For example, ethanone has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. In addition, ethanone has been shown to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Ethanone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. In addition, ethanone has been shown to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Ethanone has also been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
Ethanone is a versatile compound that can be used in a variety of scientific research applications. One of the main advantages of using ethanone in laboratory experiments is its high solubility in a variety of solvents. In addition, ethanone is relatively stable and is not easily degraded by light or heat. However, ethanone is also highly reactive and can be difficult to control in some experiments. In addition, ethanone can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for the use of ethanone in scientific research. For example, further research could be conducted to study the mechanism of action of ethanone and its effects on various biological systems. In addition, further research could be conducted to study the potential therapeutic applications of ethanone, such as its anti-cancer and anti-inflammatory properties. Finally, further research could be conducted to explore the potential of using ethanone as a drug delivery system.
Synthesis Methods
The synthesis of ethanone is typically achieved through the reaction of a 7-fluorobenzo[b]thiophene-3-carbaldehyde with a Grignard reagent. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically conducted in an inert atmosphere. The resulting compound is a 7-fluorobenzo[b]thiophene-3-yl ethanone.
Scientific Research Applications
Ethanone is a versatile compound that can be used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the structure and properties of various materials, such as polymers, nanomaterials, and organic semiconductors. In addition, ethanone has been used to study the effects of various environmental pollutants on various biological systems.
properties
IUPAC Name |
1-(7-fluoro-1-benzothiophen-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMXGNBCBSCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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